2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride
Description
2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride is a benzothiazole derivative featuring a piperidine moiety linked via a thioether (-S-) group to the benzothiazole core.
Properties
IUPAC Name |
2-piperidin-4-ylsulfanyl-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2.ClH/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZSWVKSVRYFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride typically involves the reaction of 2-chlorobenzothiazole with piperidine-4-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion. After the reaction is complete, the product is isolated by filtration, washed, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Nitro or halogenated derivatives of the benzo[d]thiazole ring.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development :
- Mechanism of Action Studies :
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits significant antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
Biological Research Applications
- Protein-Ligand Interaction Studies :
- Neuropharmacology :
Material Science Applications
- Electronic Properties :
Agricultural Chemistry
- Agrochemical Development :
-
Study on Antileishmanial Activity :
- A series of compounds based on benzothiazole derivatives were synthesized and evaluated for their antileishmanial activity. Among these compounds, those containing the benzothiazole core exhibited promising results against L. major promastigotes, highlighting the importance of structural modifications on biological activity .
- Acetylcholinesterase Inhibition :
Biological Activity
2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound features a benzothiazole core and a piperidine moiety, which enhance its pharmacological properties. The molecular formula for this compound is C12H15ClN2S2, with a molecular weight of approximately 270.84 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial and anti-tubercular properties of this compound. It has shown significant inhibition against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent for tuberculosis treatment.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | 1.0 µg/mL |
| Staphylococcus aureus | 0.3 µg/mL | 0.6 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
These results suggest that the compound exhibits potent activity against various pathogens, making it a candidate for further development in antimicrobial therapies.
The mechanism of action of this compound involves its interaction with specific biological targets, including enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction is crucial for its efficacy as an antimicrobial and potentially anticancer agent.
Neuropharmacological Potential
Preliminary data indicate that this compound may interact favorably with receptors involved in neuropharmacology, suggesting applications in treating neurodegenerative diseases. The structural features of the compound allow for various nucleophilic substitutions and electrophilic additions, enhancing its reactivity and potential interactions with biological targets .
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The study reported that this compound demonstrated significant activity against resistant strains of bacteria, outperforming traditional antibiotics in some cases .
Neuroprotective Effects
Another study investigated the neuroprotective effects of benzothiazole derivatives on neuronal cell lines subjected to oxidative stress. The findings indicated that this compound could reduce cell death and improve cell viability, suggesting its potential as a neuroprotective agent .
Comparison with Similar Compounds
Structural Analog Overview
Key structural analogs include:
2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride (CAS 1185319-37-2): Oxygen-linked analog with a molecular weight of 270.78 g/mol .
2-[4-(4-Pyrimidin-2-yl-piperazin-1-yl)-butyl]-benzo[d]thiazole hydrochloride : Features a piperazine ring substituted with pyrimidine and a butyl linker .
4-[(1,3-Thiazol-2-yloxy)methyl]piperidine hydrochloride : Piperidine-thiazole hybrid with a methyloxy bridge .
5-Nitro-2-(2-(piperidin-3-yl)ethoxy)benzo[d]thiazole hydrochloride : Ethoxy-linked benzothiazole with a nitro group and piperidine substituent .
Physicochemical Properties
Key Observations :
- The thioether linker in the target compound increases molecular weight compared to oxygen-linked analogs (e.g., ~298.84 vs. 270.78 g/mol) due to sulfur's higher atomic mass.
- Piperazine-containing analogs (e.g., Compound 8) exhibit higher molecular weights and melting points, likely due to extended alkyl chains and aromatic substituents .
Q & A
Q. Optimization Parameters :
- Temperature : Maintain 50–80°C to balance reaction rate and side-product formation .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction efficiency .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
Discrepancies often arise due to assay-specific variables. Strategies include:
- Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to confirm activity .
- Purity Assessment : Verify compound integrity via HPLC (>95% purity) to rule out degradation or impurities .
- Assay Conditions : Standardize variables (e.g., pH, temperature, cell line passage number) and include positive controls (e.g., reference inhibitors) .
- Data Normalization : Adjust for batch effects using statistical tools (e.g., Z-score normalization) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., piperidine ring protons at δ 2.5–3.5 ppm, thiazole protons at δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅N₂S₂Cl) .
- Elemental Analysis : Verify stoichiometry (e.g., %C, %H within ±0.4% of theoretical values) .
Advanced: What strategies improve the compound’s stability under varying pH conditions?
Methodological Answer:
- pH Profiling : Conduct stability studies in buffers (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC .
- Lyophilization : Convert to lyophilized powder for long-term storage, reducing hydrolytic degradation .
- Excipient Use : Add stabilizers (e.g., mannitol or cyclodextrins) in formulations to protect against oxidation .
- Storage : Store at –20°C under inert gas (N₂ or Ar) in amber vials to prevent light- and moisture-induced degradation .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Handle in a fume hood to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can computational modeling predict receptor-binding affinity, and how do results align with empirical data?
Methodological Answer:
- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., kinases or GPCRs). Focus on key residues (e.g., hydrogen bonds with piperidine nitrogen) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess conformational changes .
- Empirical Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Adjust force fields if discrepancies exceed 20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
